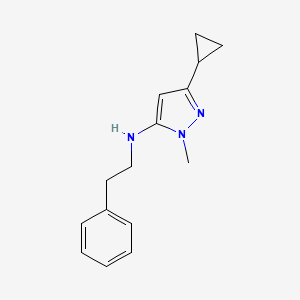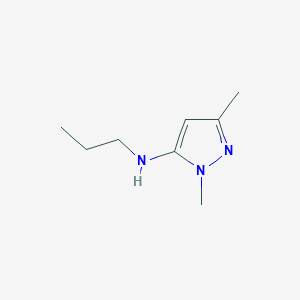
N-butyl-1-propyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-propyl-1H-pyrazol-3-amine typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This pathway is efficient and straightforward, often carried out under mild conditions . The reaction can be catalyzed by acids or bases, depending on the desired reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, utilizing optimized reaction conditions and catalysts to minimize by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions: N-butyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amine group allows for nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-butyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of N-butyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1H-pyrazol-3-amine
Comparison: N-butyl-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H19N3 |
|---|---|
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
N-butyl-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-3-5-7-11-10-6-9-13(12-10)8-4-2/h6,9H,3-5,7-8H2,1-2H3,(H,11,12) |
Clé InChI |
UKRXEFYCRRZUNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NN(C=C1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11739171.png)
![3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime](/img/structure/B11739172.png)

![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739175.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739187.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)
![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739224.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
amine](/img/structure/B11739236.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11739241.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)
![4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11739249.png)
